molecular formula H14O7Tb4 B8071503 Terbium oxide (Tb4O7)

Terbium oxide (Tb4O7)

Cat. No.: B8071503
M. Wt: 761.81 g/mol
InChI Key: HEQHIXXLFUMNDC-UHFFFAOYSA-N
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Description

Terbium oxide, also known as tetraterbium heptaoxide, is a chemical compound with the formula Tb4O7. It is a dark brown-black hygroscopic solid that is one of the main commercial terbium compounds. Terbium oxide is notable for containing terbium in both the +3 and +4 oxidation states, making it unique among terbium compounds .

Preparation Methods

Terbium oxide is most commonly produced by the ignition of terbium oxalate or terbium sulfate in air. The oxalate method, which involves heating terbium oxalate at around 1000°C, is generally preferred because it requires a lower temperature and produces a purer product. The sulfate method, on the other hand, requires a higher temperature and often results in a product contaminated with other oxygen-rich oxides .

Chemical Reactions Analysis

Terbium oxide undergoes various chemical reactions, including:

Scientific Research Applications

Terbium oxide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which terbium oxide exerts its effects is primarily through its redox properties. It can catalyze reactions involving oxygen by reversibly losing and gaining oxygen atoms. This property allows it to act as a redox catalyst in various chemical processes. In biomedical applications, terbium oxide nanoparticles generate reactive oxygen species that disable bacteria and promote wound healing .

Comparison with Similar Compounds

Terbium oxide is unique among terbium compounds due to its mixed oxidation states. Similar compounds include:

    Terbium(III) oxide (Tb2O3): A white solid that is produced by the reduction of terbium oxide.

    Terbium dioxide (TbO2): A dark-colored compound produced by the reaction of terbium oxide with atomic oxygen.

    Terbium(III,IV) oxide (Tb6O11): Another mixed-valence oxide of terbium.

Terbium oxide’s ability to exist in multiple oxidation states and its redox properties make it particularly valuable in catalysis and other applications.

Properties

IUPAC Name

terbium;heptahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7H2O.4Tb/h7*1H2;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQHIXXLFUMNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.[Tb].[Tb].[Tb].[Tb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H14O7Tb4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12037-01-3
Record name Terbium oxide (Tb4O7)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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